Palbociclib-SMCC is a compound that combines the anticancer agent Palbociclib with a linker molecule, SMCC (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate). This compound is primarily classified as an antineoplastic agent and functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. Palbociclib has been widely studied for its efficacy in treating hormone receptor-positive breast cancer, particularly in combination with endocrine therapies.
Palbociclib was developed by Pfizer and is marketed under the brand name Ibrance. It is classified as a small molecule drug and is part of the class of compounds known as CDK inhibitors. The SMCC linker is commonly used in bioconjugation processes to attach drugs to antibodies or other targeting moieties, enhancing the specificity and efficacy of the therapeutic agents.
The synthesis of Palbociclib-SMCC involves several steps, starting from the core structure of Palbociclib. The synthesis typically includes:
The synthesis may utilize solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of Palbociclib consists of a pyrido[2,3-d]pyrimidin-7-one core with various substituents that confer its biological activity. The addition of the SMCC linker modifies its structure, allowing for improved targeting in therapeutic applications.
The chemical reactions involved in synthesizing Palbociclib-SMCC include:
These reactions often require specific conditions such as:
Palbociclib exerts its anticancer effects by selectively inhibiting CDK4 and CDK6, which play essential roles in cell cycle progression from G1 to S phase. By inhibiting these kinases, Palbociclib prevents cancer cells from proliferating, leading to cell cycle arrest.
Palbociclib-SMCC is primarily explored for its potential in targeted cancer therapy. Its applications include:
CDK4/6 inhibition represents a validated therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer, where dysregulated cyclin D-CDK4/6 complexes drive uncontrolled proliferation by phosphorylating the retinoblastoma (Rb) protein. This phosphorylation releases E2F transcription factors, enabling G1/S phase transition [2] [10]. Palbociclib, as a selective CDK4/6 inhibitor (IC₅₀: 11 nM for CDK4, 16 nM for CDK6), induces reversible G1 arrest but faces limitations including systemic toxicity and acquired resistance via:
Conjugation to targeting moieties (e.g., antibodies) via linkers like SMCC addresses these limitations by:
Table 1: Key Resistance Mechanisms to CDK4/6 Inhibitors and Conjugation Solutions
Resistance Mechanism | Molecular Consequence | Conjugation-Based Solution |
---|---|---|
RB1 loss or mutation | Disrupted CDK4/6-RB-E2F pathway | Antibody-mediated tumor targeting |
p16INK4A overexpression | Competitive CDK4/6 inhibition | Increased local drug concentration |
CDK6 amplification | Altered CDK4/6 ratio | Bypasses need for stoichiometric inhibition |
E2F amplification | Sustained S-phase entry | Co-delivery with complementary agents |
SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker critical for constructing Palbociclib antibody-drug conjugates (ADCs). Its design incorporates:
The conjugation protocol involves:
Table 2: Comparison of Bioconjugation Strategies for Palbociclib Delivery Systems
Conjugation Method | Reaction Chemistry | Advantages | Limitations |
---|---|---|---|
SMCC-based | NHS-ester + Maleimide | Controlled stoichiometry, stable amide linkage | Potential maleimide hydrolysis in vivo |
Click chemistry (CuAAC) | Azide-alkyne cycloaddition | Bioorthogonal, site-specific | Copper catalyst toxicity |
EDC/NHS coupling | Carboxyl-amine condensation | No pre-functionalization needed | Heterogeneous conjugation sites |
Dityrosine crosslinking | Oxidative tyrosine coupling | Metal-mediated, no extraneous linkers | Requires nickel/oxidizer, residual metals |
Structural modifications of palbociclib (C₂₄H₂₉N₇O₂; MW 447.54 g/mol) for conjugation must balance CDK4/6 binding affinity with linker compatibility. Key optimization strategies include:
Recent advances include the synthesis of palbociclib-10-HCPT hybrids (e.g., HP-1, HP-2, HP-3) demonstrating dual CDK4/6 and Topoisomerase I inhibition. Molecular docking confirms binding to CDK6 (PDB: 2W99) with ΔG = -9.8 kcal/mol, comparable to native palbociclib (-10.2 kcal/mol) [4].
SMCC linker stability directly impacts Palbociclib-ADC efficacy and toxicity profiles. Critical characterization methodologies include:
Table 3: Stability Profile of Palbociclib-SMCC Conjugates in Biological Systems
Stability Parameter | Test Condition | Analytical Method | Key Findings |
---|---|---|---|
Linker integrity | Plasma, 37°C × 72h | LC-MS/MS | <5% palbociclib release |
DAR maintenance | Serum, 37°C × 14d | Hydrophobic interaction chromatography | >85% initial DAR retained |
Aggregation propensity | PBS, 4°C × 30d | Size-exclusion chromatography | ≤3% high-molecular-weight species |
Catabolite formation | Liver microsomes, 2h | HRMS | Maleimide hydrolysis dominant pathway |
Hybrid immunoaffinity-LC-MS/MS techniques enable simultaneous quantification of:
Storage stability requires lyophilization or solution formulations at -20°C, as SMCC-linked ADCs degrade rapidly at >4°C (15% loss at 25°C/30 days) [1].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9